[4-Methoxy-3-(2-propynyloxy)phenyl]methanol
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Overview
Description
“[4-Methoxy-3-(2-propynyloxy)phenyl]methanol” is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a C11H12O3 skeleton . The InChI key for this compound is FCMRZOCPIJXDLQ-UHFFFAOYSA-N .Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis : The compound has been utilized as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This involves bidentate chelation-controlled alkylation of glycolate enolate, demonstrating its utility in producing chiral compounds (Jung, Ho, & Kim, 2000).
Surface Characterization of Catalysts : Methanol, including derivatives like "[4-Methoxy-3-(2-propynyloxy)phenyl]methanol," has been used to study surface sites of metal oxide catalysts like ceria nanocrystals. This research is significant in understanding catalyst surfaces for various chemical reactions (Wu, Li, Mullins, & Overbury, 2012).
Organocatalysis in Epoxidation : The compound has been synthesized and employed as a catalyst in the enantioselective epoxidation of α,β-enones. This illustrates its role in facilitating specific organic reactions with high enantioselectivity (Lu, Xu, Liu, & Loh, 2008).
Antimicrobial Activity : Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. This research suggests potential applications in the development of new antimicrobial agents (Mandala et al., 2013).
Electrochemical Synthesis : The compound has been involved in studies on electrochemical synthesis, demonstrating its role in electrochemical reactions and potential applications in synthetic chemistry (Largeron & Fleury, 1998).
Mechanistic Studies in Organic Reactions : Research involving the compound has contributed to the understanding of reaction mechanisms, such as in the oxidation of o-methoxyphenols, highlighting its utility in mechanistic organic chemistry (Kürti, Szilágyi, Antus, & Nógrádi, 1999).
Future Directions
Properties
IUPAC Name |
(4-methoxy-3-prop-2-ynoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7,12H,6,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVSCPSJMJSZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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